N,N,N',N'-Tetraisopropylphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraisopropylphthalamide is an organic compound with the molecular formula C20H32N2O2 and a molecular weight of 332.488 g/mol. This compound is characterized by its phthalimide backbone and the presence of four isopropyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraisopropylphthalamide typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraisopropylphthalamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraisopropylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N,N’,N’-Tetraisopropylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraisopropylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylphthalamide
- N,N,N’,N’-Tetraethylphthalamide
- N,N,N’,N’-Tetrapropylphthalamide
Uniqueness
N,N,N’,N’-Tetraisopropylphthalamide is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetra(propan-2-yl)benzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-13(2)21(14(3)4)19(23)17-11-9-10-12-18(17)20(24)22(15(5)6)16(7)8/h9-16H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKEKFIYZQZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.